
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
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Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiadiazole ring and a fluorobenzamide moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound's IUPAC name is N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide. Its molecular formula is C17H22N4O2S2 with a molecular weight of 378.51 g/mol. The presence of various functional groups enhances its potential interactions with biological targets.
Feature | Description |
---|---|
IUPAC Name | N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Molecular Formula | C17H22N4O2S2 |
Molecular Weight | 378.51 g/mol |
Anticancer Properties
Preliminary studies indicate that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide may exhibit anticancer properties. These compounds potentially inhibit deubiquitylating enzymes involved in tumor progression. Although the exact mechanisms remain to be fully elucidated, they may involve modulation of enzyme activity or receptor binding .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thiadiazole derivatives. For instance, 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities against various strains including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can enhance biological efficacy .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial properties of thiadiazole derivatives linked to various substituents. Compounds with electron-withdrawing groups exhibited enhanced activity against E. faecalis with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL .
- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain derivatives could selectively inhibit cancer cell proliferation without significantly affecting normal cells .
- Mechanistic Insights : Molecular docking studies have been employed to predict the binding affinity of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide to various biological targets. These studies suggest potential interactions with key proteins involved in cancer pathways .
Scientific Research Applications
The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, biological activities, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. Studies have shown that compounds structurally similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key molecular targets involved in cancer progression. Molecular modeling studies suggest binding to active sites on target proteins.
- Case Study : One study reported that certain thiadiazole derivatives inhibited the growth of K562 chronic myelogenous leukemia cells with an IC50 value of 7.4 µM, indicating significant potential for therapeutic use.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Thiadiazole derivatives have been recognized for their effectiveness against various bacterial and fungal strains:
- Antibacterial Activity : Compounds related to this structure have shown significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL.
- Antifungal Activity : Certain derivatives exhibit effective antifungal action against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.
Compound | Activity Type | Target Organism | IC50/MIC Value |
---|---|---|---|
N-(5-Nitrothiazol-2-yl) | Anticancer | K562 Cells | 7.4 µM |
Thiadiazole Derivative 1 | Antifungal | A. niger | MIC = 32 µg/mL |
Thiadiazole Derivative 2 | Antibacterial | E. coli | MIC = 62.5 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A typical route starts with the reaction of 2-((2,3-dimethylphenyl)amino)-2-oxoethyl thiol with 5-amino-1,3,4-thiadiazole derivatives. Key steps include:
- Thiol-thiadiazole coupling : Use ethanol or acetone as solvents with anhydrous K₂CO₃ as a base under reflux (3–6 hours) to form the thioether linkage .
- Amide bond formation : React the intermediate with 2-fluorobenzoyl chloride in pyridine at room temperature, followed by recrystallization from methanol/ethanol .
- Optimization : Adjust stoichiometric ratios (1:1.2 for thiol:thiadiazole), monitor progress via TLC (chloroform:acetone, 3:1), and purify via column chromatography if byproducts persist .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify key functional groups (e.g., amide C=O at ~1670 cm⁻¹, thiadiazole C-S at ~1122 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.0 ppm for fluorobenzamide), methyl groups (δ 2.1–2.5 ppm), and amide NH signals (δ 10.2–10.7 ppm). Confirm spin-spin coupling (e.g., J = 7.8 Hz for ortho-fluorine effects) .
- Mass spectrometry (FAB) : Look for [M+H]⁺ peaks (e.g., m/z 384–425 range) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or unexpected co-crystal formation (e.g., intermolecular H-bonding networks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NH peaks or missing signals) require:
- Repeat experiments : Ensure anhydrous conditions to prevent hydrolysis of thiadiazole or amide groups .
- Alternative solvents : Replace DMSO-d₆ with CDCl₃ to minimize solvent interference in NMR .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-311++G(d,p)) to confirm assignments .
- X-ray diffraction : Resolve structural ambiguities caused by tautomerism or co-crystallization (e.g., acetamide-thioacetamide mixtures) .
Q. What strategies are effective in analyzing biological activity, particularly discrepancies between in vitro and computational predictions?
- Methodological Answer : Address discrepancies via:
- pH-dependent assays : Test antimicrobial/antioxidant activity across pH 5–8, as thiadiazole derivatives often show pH-sensitive behavior .
- Cytotoxicity controls : Use MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity masking target-specific effects .
- Docking refinement : Re-evaluate binding poses using induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility missed in rigid docking .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
Q. What computational approaches are suitable for studying electronic properties and binding mechanisms?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or GOLD to predict interactions with enzymes (e.g., PFOR or COX1/2). Prioritize protonated amide states for accurate H-bonding predictions .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing fluorine atom in 2-fluorobenzamide lowers LUMO energy, enhancing electrophilic interactions .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to study stability of ligand-protein complexes, focusing on thiadiazole ring dynamics and solvent accessibility .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-11-6-5-9-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-7-3-4-8-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZYMOSMWQJYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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